molecular formula C9H15Cl2N5 B3103146 1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride CAS No. 1431966-11-8

1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B3103146
CAS No.: 1431966-11-8
M. Wt: 264.15
InChI Key: GGZBSUJCXNEGPU-UHFFFAOYSA-N
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Description

1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride is a compound belonging to the class of aminopyrazoles. Aminopyrazoles are known for their versatile applications in medicinal chemistry, particularly due to their ability to act as ligands for various receptors and enzymes. This compound is of interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride typically involves the reaction of 1-ethyl-1H-pyrazol-4-amine with formaldehyde and another equivalent of 1-ethyl-1H-pyrazol-4-amine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of:

Properties

IUPAC Name

1-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5.2ClH/c1-2-13-5-8(3-11-13)6-14-7-9(10)4-12-14;;/h3-5,7H,2,6,10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZBSUJCXNEGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN2C=C(C=N2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 2
1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 3
1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 4
1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 5
1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 6
1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride

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